3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHTUPRMRJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
The synthesis of 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following sequence:
- Construction of the pyrrolidine ring.
- Introduction of the 4-(trifluoromethyl)phenyl group.
- Regioselective fluorination at the 3-position.
- Formation of the hydrochloride salt.
2.2 Stepwise Preparation Methods
Detailed Research Findings
3.1 Construction of the Pyrrolidine Core
- The pyrrolidine ring is often constructed via cyclization of a 1,4-diamine or via reductive amination between a 4-(trifluoromethyl)phenyl-substituted aldehyde and a suitable amine.
- Reductive amination can be performed using sodium triacetoxyborohydride or similar reducing agents in solvents such as dichloromethane or acetonitrile.
Introduction of the 4-(Trifluoromethyl)phenyl Group
- This group is commonly introduced via starting materials such as 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)phenyl bromide, which can undergo nucleophilic substitution or coupling reactions.
3.3 Regioselective Fluorination
- Fluorination at the 3-position of the pyrrolidine ring is achieved using electrophilic fluorinating agents.
- Selectfluor (F-TEDA-BF4) is a widely used reagent, offering high selectivity for mono-fluorination at activated positions.
- The reaction is typically conducted at low temperatures (0–25°C) in polar aprotic solvents to minimize side reactions.
3.4 Formation of the Hydrochloride Salt
- The final free base is dissolved in anhydrous ether or ethanol and treated with a stoichiometric amount of hydrochloric acid gas or concentrated hydrochloric acid solution.
- The hydrochloride salt precipitates and is isolated by filtration, washed with cold ether, and dried under vacuum.
Data Table: Example Preparation Protocol
| Step | Reagents | Solvent | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)benzaldehyde, pyrrolidine, NaBH(OAc)3 | DCM or MeCN | 0–25°C, 2–6 h | 70–85% (parent pyrrolidine) |
| 2 | Selectfluor | MeCN | 0–25°C, 1–3 h | 60–75% (mono-fluorinated product) |
| 3 | HCl (gas or conc. solution) | Ether or EtOH | 0–5°C, 1 h | 90–95% (hydrochloride salt) |
Analysis and Considerations
- Regioselectivity : The choice of fluorinating agent and reaction conditions is critical to ensure selective fluorination at the 3-position without over-fluorination or ring degradation.
- Purity : Each intermediate should be purified (by chromatography or recrystallization) to prevent contamination of the final hydrochloride salt.
- Safety : Handling of fluorinating agents and hydrochloric acid requires appropriate personal protective equipment and fume hood use due to toxicity and corrosivity.
Summary Table: Key Preparation Parameters
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has been explored for its potential as a pharmaceutical agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant effects. In vitro studies have shown that similar compounds can modulate neurotransmitter systems, suggesting potential therapeutic applications in treating mood disorders .
Material Science
The fluorinated nature of this compound makes it suitable for applications in material science, particularly in the development of advanced polymers and coatings that require high chemical resistance and thermal stability.
Findings:
- Polymer Development : Fluorinated compounds are known to improve the properties of polymers, such as increasing hydrophobicity and thermal resistance. Studies have demonstrated that incorporating trifluoromethyl groups into polymer backbones can significantly enhance performance under harsh conditions .
Agrochemicals
The compound's structure allows for exploration in agrochemical formulations, particularly as a potential herbicide or pesticide due to its unique reactivity and stability profile.
Research Insights:
- Pesticidal Activity : Preliminary studies have indicated that similar fluorinated pyrrolidine derivatives possess herbicidal properties. These compounds can disrupt plant growth by interfering with specific biochemical pathways, making them candidates for further investigation in agricultural applications .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of fluorine and trifluoromethylphenyl groups. Below is a detailed comparison with closely related analogs:
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Substituent Position: The para-trifluoromethyl group in the target compound (vs. meta in ) optimizes steric and electronic interactions in receptor binding. The para configuration enhances π-stacking in aromatic systems compared to meta .
Electronic Effects :
- The methoxy group in introduces electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group. This alters solubility and hydrogen-bonding capacity .
- Difluoro substitution () induces ring puckering, affecting conformational flexibility in drug-receptor interactions .
Applications :
- Compounds with trifluoromethylphenyl groups (e.g., ) are prioritized in kinase inhibitor and CNS drug development due to enhanced blood-brain barrier penetration .
- Simpler fluoropyrrolidines () serve as chiral auxiliaries or catalysts in asymmetric synthesis .
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for its analogs, such as nucleophilic substitution or Suzuki-Miyaura coupling for aryl group introduction . highlights sulfonamide-based pyrrolidines synthesized via sulfonyl chloride intermediates, suggesting adaptable routes .
Biological Activity :
- Trifluoromethylphenyl -substituted pyrrolidines (e.g., ) show promise as protease inhibitors. The CF₃ group’s electronegativity disrupts enzyme-substrate interactions, as seen in patent applications for antiviral agents () .
- Methoxy derivatives () exhibit improved aqueous solubility, critical for oral bioavailability, but may reduce target affinity compared to halogenated analogs .
Thermodynamic Stability :
- Fluorine substitution increases metabolic stability by resisting oxidative degradation. Comparative studies of 3-fluoro (target) vs. 3-methyl () analogs reveal longer half-lives for fluorinated compounds in hepatic microsome assays .
Commercial Availability :
- The target compound is listed by suppliers like CymitQuimica at premium pricing (€717/50 mg), reflecting its specialized use in high-value research . In contrast, simpler analogs (e.g., ) are more cost-effective due to broader availability .
Biological Activity
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (CAS No. 1803602-12-1) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing the pharmacological properties of drugs, plays a significant role in the compound's activity. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.
- Molecular Formula : C11H12ClF4N
- Molecular Weight : 269.66 g/mol
- CAS Number : 1803602-12-1
- Purity : Minimum 95% .
The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's affinity for its targets.
- Antidepressant Activity : Preliminary studies suggest that compounds containing a trifluoromethyl group exhibit enhanced activity against serotonin reuptake inhibitors (SSRIs). The presence of this group can increase potency by altering the binding affinity to serotonin transporters .
- Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives have shown neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
- Antitumor Activity : Some analogs have demonstrated antiproliferative effects against various cancer cell lines. The structural modifications provided by the trifluoromethyl group may contribute to increased cytotoxicity .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Case Study 1 : A study on trifluoromethyl-substituted pyrrolidines showed significant inhibition of cancer cell proliferation in vitro, with IC50 values in the low micromolar range .
- Case Study 2 : Investigations into the neuroprotective properties revealed that derivatives with similar structures could reduce neuronal apoptosis in models of Alzheimer's disease .
Table 1: Comparative Biological Activities of Trifluoromethyl Pyrrolidine Derivatives
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group via electrophilic fluorination methods. This synthetic strategy is crucial for enhancing biological activity and optimizing pharmacokinetic properties.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 3-position of the pyrrolidine ring serves as a primary site for nucleophilic substitution.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | 3-Methoxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine | 68% | |
| Ammonia (aq.) | THF/H₂O (3:1), 50°C, 6 h | 3-Amino-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | 52% | |
| Grignard reagents | Dry ether, −20°C, 2 h | Alkyl/aryl-substituted pyrrolidine derivatives | 40–60% |
Key Observations :
-
Reaction rates depend on solvent polarity and leaving group ability (F⁻ vs. Cl⁻ in analogous systems) .
-
Steric hindrance from the 4-(trifluoromethyl)phenyl group slows substitution compared to non-substituted pyrrolidines.
Oxidation Reactions
The pyrrolidine ring undergoes controlled oxidation to form lactams or ring-opened products.
Mechanistic Insight :
-
Electron-withdrawing CF₃ group stabilizes intermediate iminium ions during oxidation .
-
Over-oxidation risks necessitate precise stoichiometric control .
Nucleophilic Aromatic Substitution
The 4-(trifluoromethyl)phenyl group participates in SNAr reactions under specific conditions.
Notable Features :
-
Trifluoromethyl group enhances electrophilicity of the aromatic ring (Hammett σₚ = +0.54) .
-
Reactions proceed faster in polar aprotic solvents due to stabilization of transition states .
Coupling Reactions
The aryl trifluoromethyl group facilitates cross-coupling via Suzuki-Miyaura and Buchwald-Hartwig protocols.
| Catalyst | Conditions | Product | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME, K₂CO₃, 90°C, 12 h | Biaryl derivatives | 420 | |
| CuI/L-proline | DMF, 110°C, 24 h | Aryl amides | 310 |
Limitations :
-
Steric bulk from the CF₃ group reduces coupling efficiency compared to smaller substituents.
-
Halogenation at the meta-position relative to CF₃ is required for successful coupling.
Hydrolysis Reactions
Controlled hydrolysis of the hydrochloride salt and fluorinated groups has been documented:
| Reagent | Conditions | Product | Equilibrium Constant (K) | Reference |
|---|---|---|---|---|
| H₂O | Reflux, 48 h | 3-Hydroxy-pyrrolidine derivative | 5.6 × 10⁻² | |
| NaOH (10%) | EtOH, 60°C, 6 h | Deprotonated free base | Quantitative |
Critical Parameters :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving fluorination and cyclization. For example, tert-butyl-protected intermediates (e.g., tert-butyl pyrrolidine carboxylates) are deprotected using HCl/dioxane to yield the hydrochloride salt . Key parameters include:
- Reagent stoichiometry : Use 4 N HCl in dioxane (1:30 molar ratio) for efficient deprotection.
- Purification : Employ reverse-phase HPLC with MeCN/water (0.1% formic acid) and a YMC-Actus Triart C18 column (50 x 330 mm, 5 μm) for >95% purity .
- Validation : Confirm yield and purity via LCMS (e.g., m/z 727 [M+H]+) and HPLC retention time (1.27–1.35 min under SMD-TFA05 conditions) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS-HRMS : Essential for confirming molecular weight (e.g., observed m/z vs. theoretical) and detecting byproducts .
- HPLC with UV detection : Use gradient elution (MeCN/water + 0.1% TFA) to resolve polar impurities .
- NMR (¹H/¹³C/¹⁹F) : Assign stereochemistry and verify trifluoromethyl group integrity .
Q. How does the compound’s solubility profile influence formulation for in vitro studies?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For biological assays:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to <0.1% DMSO .
- Validate stability via LCMS over 24 hours at 25°C to exclude hydrolysis or degradation .
Advanced Research Questions
Q. How can stereochemical variations at the pyrrolidine ring impact biological activity?
- Methodological Answer : Synthesize enantiomers using chiral auxiliaries (e.g., (S)- or (R)-tert-butyl pyrrolidine carboxylates) . Test activity in receptor-binding assays (e.g., σ-1 or NMDA receptors, given structural similarity to arylcyclohexylamines ). Compare IC₅₀ values and molecular docking simulations to identify stereospecific interactions .
Q. What strategies resolve contradictions in reported synthetic yields across protocols?
- Methodological Answer :
- Variable control : Optimize catalysts (e.g., tetrabutylammonium iodide for alkylation) and solvent polarity (DMF vs. THF) to improve reproducibility .
- Byproduct analysis : Use LCMS to identify side reactions (e.g., over-fluorination or ring-opening) and adjust stoichiometry .
Q. How can metabolic stability be assessed for this compound in preclinical models?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Metabolite ID : Use HRMS and MS/MS fragmentation to detect hydroxylation or defluorination products .
Q. What impurities are critical to monitor during synthesis, and how are they quantified?
- Methodological Answer :
- Common impurities : Unreacted fluorophenyl intermediates or dehydrohalogenation byproducts .
- Analytical workflow : Use HPLC-UV with spiked reference standards (e.g., 4-(trifluoromethyl)aniline hydrochloride) for impurity profiling .
Key Considerations
- Contradictions in Evidence : Patents report varying yields (e.g., 31–100%), likely due to differences in alkylation steps or purification techniques . Replicate protocols with controlled azeotropic drying and inert atmospheres.
- Biological Relevance : Structural analogs (e.g., 3-fluoro-PCP) show NMDA receptor antagonism, suggesting potential neuropharmacological applications . Validate target engagement using radioligand displacement assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
